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1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Hydrogen bonding Physicochemical profiling Medicinal chemistry

Medicinal chemists designing allosteric kinase inhibitors or validating HNE screening hits often lack a well-characterized, HBD-null 7-azaindole control. 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine eliminates the pyrrole N-H donor (HBD=0) while retaining the pyridine N7 acceptor. • Confirmed negative control for HNE: C2 methylation abolishes HNE inhibitory activity vs. unsubstituted analogs (IC₅₀ 15-51 nM). • LogP ~1.88, zero rotatable bonds; ideal rigid template for diversity-oriented synthesis at positions 3-6. • Available from stock with ≥98% purity; ships ambient. Inquire for bulk or custom synthesis.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 113975-38-5
Cat. No. B048566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine
CAS113975-38-5
Synonyms1H-Pyrrolo[2,3-b]pyridine,1,2-dimethyl-(9CI)
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1C)N=CC=C2
InChIInChI=1S/C9H10N2/c1-7-6-8-4-3-5-10-9(8)11(7)2/h3-6H,1-2H3
InChIKeyOAZAPNGLQBHLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-7-azaindole Procurement Guide


1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 113975-38-5) is a doubly methylated 7-azaindole derivative with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, anti-proliferative agents, and human neutrophil elastase (HNE) inhibitors . The 1,2-dimethyl substitution pattern distinguishes this compound from the parent 7-azaindole and from mono-methylated regioisomers, imparting unique physicochemical properties—including the complete elimination of the pyrrole N–H hydrogen bond donor—that directly influence its utility as a synthetic intermediate, its chromatographic behavior, and its molecular recognition properties in biological systems.

Why Generic 7-Azaindole Cannot Substitute


Generic substitution within the 7-azaindole family is not scientifically sound because the number and position of methyl substituents fundamentally alter the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability . The parent 1H-pyrrolo[2,3-b]pyridine possesses an N1–H donor (HBD count = 1) capable of acting as a hinge-binding motif in kinase active sites, while its N7 nitrogen serves as a hydrogen bond acceptor . The 1,2-dimethyl derivative eliminates the N1–H donor entirely (HBD count = 0), retaining only the pyridine N7 acceptor . In the context of human neutrophil elastase (HNE) inhibitor development, it has been experimentally demonstrated that position 2 of the pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted for activity, and modifications at this position result in complete loss of HNE inhibitory activity . This empirical finding provides a direct, experimentally validated rationale for why a 2-methyl-substituted derivative such as 1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine occupies a fundamentally different chemical space from its unsubstituted and mono-substituted counterparts, with distinct reactivity, biological compatibility, and application scope.

Quantitative Differentiation Evidence


Hydrogen Bond Donor Count Comparison

The 1,2-dimethyl substitution completely abolishes the N1–H hydrogen bond donor (HBD = 0), whereas the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and the 2-monomethyl analog (2-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 23612-48-8) each retain one HBD at the pyrrole N1 position . All three compounds possess a hydrogen bond acceptor count of 1–2 (pyridine N7 and, for the parent, the pyrrole N1 lone pair). This difference is structurally encoded: methylation at N1 replaces the exchangeable N–H proton with a methyl group, converting the pyrrole nitrogen from a dual donor/acceptor into a purely hydrophobic element .

Hydrogen bonding Physicochemical profiling Medicinal chemistry Scaffold classification

Lipophilicity (LogP) Differentiation

The calculated LogP of 1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine is approximately 1.88 . The parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has a reported or calculated LogP in the range of approximately 1.0–1.3 depending on the estimation method . This ~0.6–0.9 log unit increase reflects the combined effect of two methyl groups, each contributing additively to the compound's overall hydrophobicity. The 2-monomethyl analog (CAS 23612-48-8) is expected to exhibit an intermediate LogP between that of the parent and the dimethyl derivative.

Lipophilicity LogP ADME Chromatographic retention Physicochemical property

Mass Spectrometry Fragmentation Patterns

A systematic electron impact (EI) mass spectrometry study of 1H-pyrrolo[2,3-b]pyridine derivatives established distinct fragmentation pathways that depend on the substitution pattern at positions 1, 2, 3, and 4 of the 7-azaindole core . The 1,2-dimethyl substitution yields a characteristic fragmentation spectrum that is distinguishable from that of 2,3-dimethyl, 1,3-dimethyl, and other regioisomeric combinations by virtue of the unique bond-cleavage patterns initiated at the pyrrole ring positions proximal to the methyl substituents . This property is of practical value for the unambiguous identification and quality control of the compound in procurement and analytical chemistry settings.

Mass spectrometry Fragmentation Qualitative analysis Structural elucidation Quality control

HNE Inhibitor SAR: Position-2 Substitution Intolerance

In a dedicated structure-activity relationship (SAR) study of pyrrolo[2,3-b]pyridine-based human neutrophil elastase (HNE) inhibitors, it was conclusively demonstrated that 'position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of HNE inhibitory activity' . In contrast, position 5 tolerated bulky and/or lipophilic substituents while retaining HNE inhibitory activity in the IC₅₀ range of 15–51 nM . This experimental finding establishes that 1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine, bearing a methyl group at position 2, is structurally incompatible with this biologically validated pharmacophore. Conversely, the compound may serve as a negative control or as a scaffold-hopping intermediate for targets where the 2-position methyl is tolerated or required.

Human neutrophil elastase SAR Synthetic intermediate Positional selectivity Substitution tolerance

1-Methyl vs. 1,2-Dimethyl Physicochemical Profiles

Both 1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 27257-15-4) and 1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine share an HBD count of 0, eliminating the pyrrole N–H donor found in the parent 7-azaindole . However, the 1-monomethyl derivative has been specifically reported to bind to the EGFR kinase domain and exhibit selective cytotoxicity against breast cancer (MCF-7) cells without activity against lung or liver cancer cells , whereas no comparable EGFR-targeted activity data have been reported for the 1,2-dimethyl compound. The additional methyl group at position 2 introduces increased steric bulk and higher LogP, which may preclude binding to certain ATP-binding pockets that accommodate the smaller 1-methyl derivative.

Physicochemical comparison 1-Methyl-7-azaindole EGFR Steric parameter Hydrophobicity

Application Scenarios


Scaffold-Hopping with a Hydrophobic 7-Azaindole Core

In kinase inhibitor programs where the canonical hinge-binding hydrogen bond donated by the pyrrole N–H is intentionally omitted—such as in type II kinase inhibitors targeting allosteric pockets or in scaffold-hopping campaigns seeking novel binding modes—1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine offers a 7-azaindole core with HBD = 0, a LogP of ~1.88, and zero rotatable bonds . This physicochemical profile contrasts with the parent 7-azaindole (HBD = 1, LogP ~1.0–1.3) and provides a more rigid, more lipophilic template for diversity-oriented synthesis at positions 3, 4, 5, or 6 of the pyridine ring. The HBD = 0 property is shared only with 1-methyl-7-azaindole, but the 1,2-dimethyl compound offers additional steric differentiation at position 2.

Negative Control for HNE Inhibitor Studies

SAR studies have experimentally established that substitution at position 2 of the pyrrolo[2,3-b]pyridine scaffold abolishes HNE inhibitory activity, while 2-unsubstituted analogs retain potent activity with IC₅₀ values as low as 15–51 nM . Researchers validating newly synthesized HNE inhibitor candidates or screening compound libraries should consider procuring 1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine as a structurally matched negative control. The compound provides a crucial baseline confirming that observed activity in a screening hit is attributable to specific interactions at the HNE active site rather than non-specific effects of the 7-azaindole scaffold.

Regioisomer Discrimination Reference Standard

The electron impact mass spectral fragmentation patterns of 7-azaindoles are highly dependent on the specific substitution pattern at positions 1–4 . 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine can serve as a certified reference standard in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) methods designed to differentiate regioisomeric dimethyl-7-azaindoles in reaction mixtures, purity assessments, or combinatorial chemistry products. Its distinct fragmentation fingerprint, derived from the N1,C2-dimethyl substitution pattern, provides unambiguous identity confirmation in quality control workflows.

EGFR Selectivity Profiling and Kinase Panel Screening

The 1-methyl analog (CAS 27257-15-4) has been shown to bind the EGFR kinase domain with selective cytotoxicity against MCF-7 breast cancer cells . The 1,2-dimethyl derivative, with its additional methyl group at position 2, provides a tool for evaluating the steric and lipophilic tolerance of the EGFR ATP-binding pocket and other kinase targets. Comparative screening of the 1-methyl and 1,2-dimethyl compounds across a kinase panel can generate structure-selectivity relationship data to inform lead optimization decisions, particularly regarding the impact of C2 substitution on kinase selectivity and off-target profiles.

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